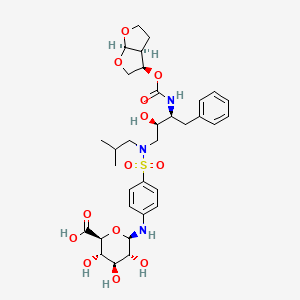
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid” is a chemical compound with the molecular formula C16H13Cl2NO4 . It is offered by various chemical suppliers for research and development purposes.
Synthesis Analysis
The synthesis of this compound has been described in patents. For instance, a method has been reported where the product can be produced with high yield .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a dichlorophenyl group, a methoxycarbonyl group, and a dimethylnicotinic acid group . The exact mass of the molecule is 353.0221633 g/mol and the molecular weight is 354.2 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 354.2 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a complexity of 461 and a topological polar surface area of 76.5 Ų .
Wissenschaftliche Forschungsanwendungen
Wastewater Treatment in the Pesticide Industry
Research into the treatment of wastewater from the pesticide industry, which often contains a variety of chlorinated phenols and other toxic pollutants, highlights the importance of biological processes and activated carbon in removing these contaminants. These methods are efficient in treating high-strength wastewaters rich in recalcitrant compounds, potentially creating a high-quality effluent suitable for release or reuse (Goodwin, Carra, Campo, & Soares, 2018).
Environmental Impact and Biodegradation of Herbicides
The environmental fate, behavior, and biodegradation of herbicides, such as 2,4-D, have been extensively studied. These herbicides, widely used in agriculture, can have significant impacts on non-target species and ecosystems if not adequately managed. Research emphasizes the role of microorganisms in degrading herbicides, thus preventing environmental pollution and safeguarding public health (Magnoli et al., 2020).
Assessment of Organic Pollutants
Studies on the sorption of organic pollutants, including phenoxy herbicides, to various soils and minerals, provide insights into the mechanisms by which these compounds interact with environmental matrices. Such knowledge is crucial for predicting the mobility and persistence of organic pollutants in the environment and for developing strategies for their remediation (Werner, Garratt, & Pigott, 2012).
Conversion of Biomass to Chemicals
Research into converting plant biomass into valuable chemicals, such as furan derivatives, underscores the potential of biomass as a renewable source for the chemical industry. These studies explore the synthesis of platform chemicals from plant feedstocks, which could serve as alternatives to non-renewable hydrocarbon sources, highlighting a sustainable approach to producing industrial chemicals, materials, and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
Eigenschaften
IUPAC Name |
4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAXOPSSIFVUSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600880.png)



